molecular formula C7H7IN2O B1296084 4-Iodobenzohydrazide CAS No. 39115-95-2

4-Iodobenzohydrazide

Cat. No. B1296084
CAS RN: 39115-95-2
M. Wt: 262.05 g/mol
InChI Key: ZVFGHUJYTXEOSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazide-hydrazones, including those derived from 2-iodobenzoic acid, typically involves a condensation reaction. In one study, 14 novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized, indicating the potential to create a variety of derivatives from 2-iodobenzohydrazide.


Molecular Structure Analysis

The molecular structure of hydrazide-hydrazones, including 2-iodobenzohydrazide derivatives, is typically confirmed using spectral data such as 1H NMR and 13C NMR. These techniques allow for the determination of the chemical structure and the identification of substituents that may affect the compound’s properties.


Chemical Reactions Analysis

Hypervalent iodine reagents like IBX are known to facilitate various chemical reactions, including the oxidation of amines and the dehydrogenation of tetrahydro-β-carbolines. These reactions often proceed via single electron transfer (SET) or ionic pathways, depending on the substrate and reaction conditions.


Physical And Chemical Properties Analysis

4-Iodobenzohydrazide has a molecular weight of 262.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 261.96031 g/mol .

Scientific Research Applications

    Scientific Field

    Crystallography and Material Science

    • Application Summary : 4-Iodobenzohydrazide is a compound with the molecular formula C7H7IN2O . Its structure has been studied using crystallography .
    • Methods of Application : The structure of 4-Iodobenzohydrazide was determined using X-ray crystallography . This technique involves directing an X-ray beam at a crystal of the substance and analyzing the diffraction pattern that results.
    • Results or Outcomes : The structure of 4-Iodobenzohydrazide was found to be stabilized by intermolecular N-H…N and N-H…O hydrogen bonds involving the hydrazide group, resulting in six-and ten-membered rings .

    Scientific Field

    Pharmacokinetics

    • Application Summary : The pharmacokinetic properties of 4-Iodobenzohydrazide have been calculated .
    • Methods of Application : These properties are typically determined using computational methods and can provide insights into how the compound might behave in a biological system .
    • Results or Outcomes : The compound is predicted to have high GI absorption and be BBB permeant, suggesting it could potentially be used in drug development .

    Scientific Field

    Safety and Handling

    • Application Summary : Information about the safety and handling of 4-Iodobenzohydrazide is available .
    • Methods of Application : This information is typically determined through laboratory testing and is used to ensure the compound is handled safely .
    • Results or Outcomes : The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 .

    Scientific Field

    Computational Chemistry

    • Application Summary : The physicochemical properties of 4-Iodobenzohydrazide have been calculated .
    • Methods of Application : These properties are typically determined using computational methods and can provide insights into how the compound might behave in a biological system .
    • Results or Outcomes : The compound is predicted to have high GI absorption and be BBB permeant, suggesting it could potentially be used in drug development .

    Scientific Field

    • Application Summary : Information about the safety and handling of 4-Iodobenzohydrazide is available .
    • Methods of Application : This information is typically determined through laboratory testing and is used to ensure the compound is handled safely .
    • Results or Outcomes : The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 .

Safety And Hazards

The safety data sheet for 4-Iodobenzohydrazide indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Relevant Papers The structure of 4-Iodobenzohydrazide was reported in a paper published in Acta Crystallographica Section E Structure Reports Online . The paper discusses the structure of the compound, with the hydrazide group inclined at 13.3 (3)° with respect to the benzene ring .

properties

IUPAC Name

4-iodobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFGHUJYTXEOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308403
Record name 4-iodobenzohydrazide
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Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzohydrazide

CAS RN

39115-95-2
Record name Benzoic acid, 4-iodo-, hydrazide
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Record name NSC 203430
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Record name 39115-95-2
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Record name 4-iodobenzohydrazide
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Record name 39115-95-2
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (10 ml) was added to 4iodo-benzoic acid N′-(2,2-dimethyl-propionyl)-hydrazide (Intermediate 13) (1 g, 2.76 mmol) and stirred at room temperature for 2 hours. The trifluoroactic acid was removed in vacuo and the residue partitioned between ethyl acetate (50 ml) and saturated aqueous sodium bicarbonate solution (50 ml). The organic layer was washed with water (50 ml), brine (50 ml), dried over magnesium sulfate, filtered and the solvent removed in vacuo. The desired product was obtained as a white solid (0.55 g, 2.1 mmol).
Name
4iodo-benzoic acid N′-(2,2-dimethyl-propionyl)-hydrazide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To Methyl 4-iodobenzoate (30.0 g, 114 mmol) in ethanol (180.0 ml) was added hydrazine hydrate (30.0 g, 599 mmol). The reaction mixture was reflux for 22.5 hours. Heating was stopped and then water (300.0 ml) was added. After cooling down to room temperature, white solid was appeared. The white product solid was collected by filtration. The product was washed with water and dried under vacuum. Final white pure product was obtained in 26.0 g (86.7%). 1H NMR (400 MHz, DMSO-d6, δ): 9.84 (s, 1H, NH), 7.82 (d, J=8.4 Hz, 2H), 7.59 (d, J=8.4 Hz, 2H), 4.50 (s, 2H, NH2).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Iodobenzohydrazide
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4-Iodobenzohydrazide
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4-Iodobenzohydrazide
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4-Iodobenzohydrazide
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4-Iodobenzohydrazide

Citations

For This Compound
30
Citations
M Krátký, K Konečná, M Brablíková, J Janoušek… - Bioorganic & medicinal …, 2021 - Elsevier
… inhibition of bacteria (MIC of ≥500 µM; 3c, 3d, 3f), the remaining ones showed an improved activity, especially those derived from 4-chlorobenzohydrazide and 4-iodobenzohydrazide …
Number of citations: 11 www.sciencedirect.com
RA Jamal, U Ashiq, MN Arshad… - … Section E: Structure …, 2008 - scripts.iucr.org
In the structure of the title compound, C7H7IN2O, the hydrazide group is inclined at 13.3 (3) with respect to the benzene ring. The structure is stabilized by intermolecular N—H⋯N and N…
Number of citations: 6 scripts.iucr.org
M Krátký, Š Štěpánková, M Brablíková… - Current Topics in …, 2020 - ingentaconnect.com
… 4-Iodobenzohydrazide, the only hydrazide not commercially available, was prepared by a … off and dried to obtain pure 4iodobenzohydrazide. 4-Iodobenzohydrazide. White solid; yield …
Number of citations: 9 www.ingentaconnect.com
Ł Popiołek, K Tuszyńska, A Biernasiuk - Biomedicine & Pharmacotherapy, 2022 - Elsevier
Searching for novel antimicrobial agents is up to day topic for many group of researchers due to the fact that each year the number of bacterial strains resistant to currently used …
Number of citations: 4 www.sciencedirect.com
BSK AKTAR - 3 th International Congress of Engineering and …, 2023 - researchgate.net
… Bundan dolayı bu çalışmada 4-iodobenzohydrazide başlangıç maddesi seçilerek; florlu aldehitlerle (2-F, 3-F, 4-F, 2-CF3, 3-CF3, 4-CF3) asetonitrilli ortamda 8 saat reaksiyona …
Number of citations: 0 www.researchgate.net
Y Xiao, J Wang, LY Zhao, X Chen, G Zheng… - Chemical …, 2020 - pubs.rsc.org
… Briefly, 4-iodobenzohydrazide (9) was converted to 10 through a reductive amination with propionaldehyde. The basic nitrogen in 10 was protected with Boc to give 11, which was …
Number of citations: 67 pubs.rsc.org
T Yokoyama, M Yukuhiro, Y Iwasaki, C Tanaka… - Scientific reports, 2019 - nature.com
We previously reported the identification of a novel antimitotic agent with carbazole and benzohydrazide structures: N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide (…
Number of citations: 3 www.nature.com
M Ohira, Y Iwasaki, C Tanaka, M Kuroki… - … et Biophysica Acta (BBA …, 2015 - Elsevier
… In addition, we also synthesized N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-iodobenzohydrazide (code number NP-14), which has an iodo moiety at para position of the benzene ring …
Number of citations: 13 www.sciencedirect.com
M Krátký, K Svrčková, QA Vu, Š Štěpánková, J Vinšová - Molecules, 2021 - mdpi.com
… This procedure was described previously by our group for 4-iodobenzohydrazide [24]. The hydrazone–hydrazides were synthesized by the treatment of 1 (1 mmol) with various …
Number of citations: 19 www.mdpi.com
DJ Schneider - 2009 - trace.tennessee.edu
Selective epigenetic control of the cellular machinery is a grail of drug development. The balance between HAT’s and HDAC’s activities is one way the cell controls what, and at when …
Number of citations: 2 trace.tennessee.edu

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